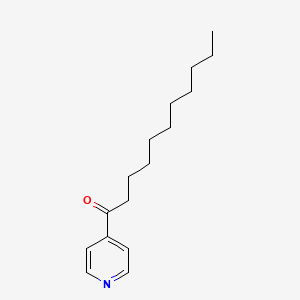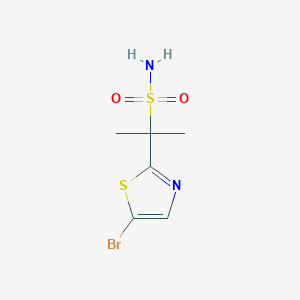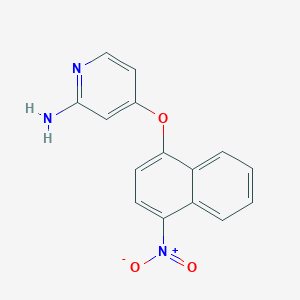
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a propionic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of Propionic Acid Ester: The final step involves the esterification of the propionic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the propionic acid ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the propionic acid ester.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The phenyl and ester groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Imidazol-1-yl-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(3-Imidazol-1-yl-phenyl)-3-oxo-butanoic acid tert-butyl ester: Similar structure but with a butanoic acid instead of a propionic acid.
Uniqueness
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is unique due to the presence of the tert-butyl ester, which can influence its solubility, stability, and reactivity compared to similar compounds with different ester groups.
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
tert-butyl 3-(3-imidazol-1-ylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)10-14(19)12-5-4-6-13(9-12)18-8-7-17-11-18/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
FEPASYFSULWDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8511580.png)

![ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate](/img/structure/B8511597.png)










